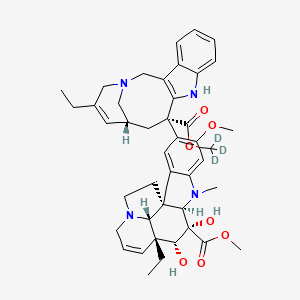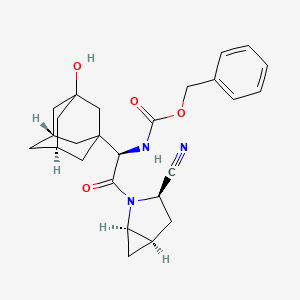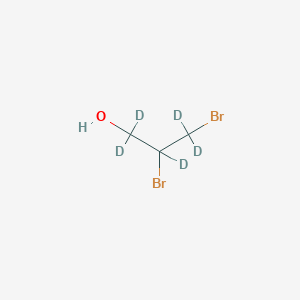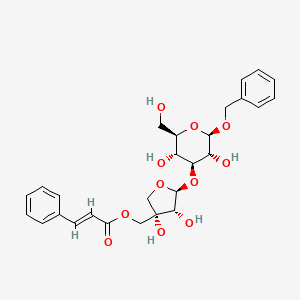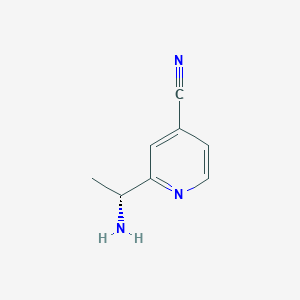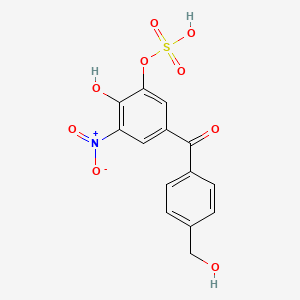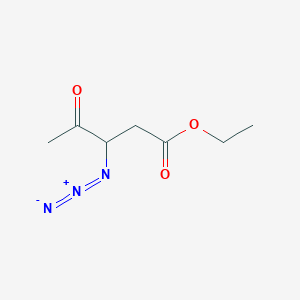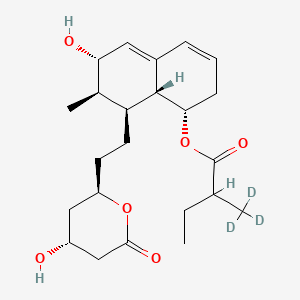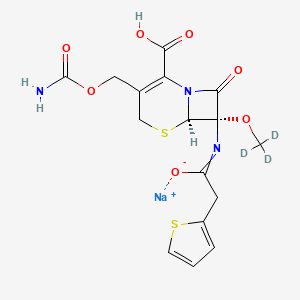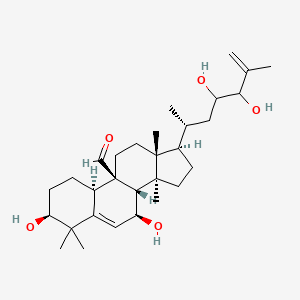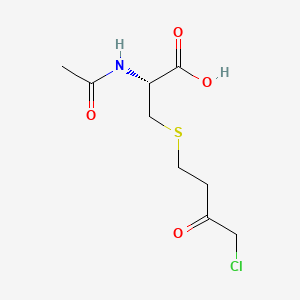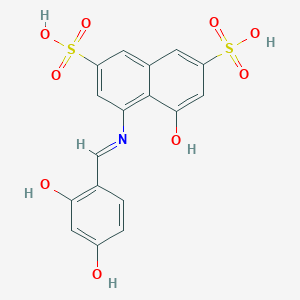
Azomethine HR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azomethine HR is a derivative of azomethine H, known for its application in the spectrophotometric determination of boron. It is synthesized from 8-amino-1-naphthol-3,6-disulphonic acid (H-acid) and 2,4-dihydroxybenzaldehyde. This compound forms a yellow complex with boron, which is highly sensitive and useful for analytical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azomethine HR is synthesized by condensing 8-amino-1-naphthol-3,6-disulphonic acid with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the formation of the desired product. The resulting compound is a yellow powder that is less soluble in water compared to azomethine H .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to laboratory methods, with adjustments for scale. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azomethine HR primarily undergoes complexation reactions with boron. It can also participate in other reactions typical of azomethine compounds, such as condensation and coordination with metal ions .
Common Reagents and Conditions
Complexation with Boron: this compound reacts with boron in an aqueous solution at pH 7.5 to form a yellow complex.
Coordination with Metal Ions: This compound can coordinate with various metal ions, forming stable complexes that can be used in different analytical applications.
Major Products Formed
The major product formed from the reaction of this compound with boron is a yellow boron-azomethine HR complex. This complex has an absorption maximum at 425 nm, making it suitable for spectrophotometric analysis .
Wissenschaftliche Forschungsanwendungen
Azomethine HR has several applications in scientific research:
Analytical Chemistry: It is widely used for the determination of boron in natural waters, wastewater, and other samples due to its high sensitivity and specificity.
Coordination Chemistry: This compound forms stable complexes with various metal ions, which can be used in the study of metal-ligand interactions and the development of new analytical methods.
Material Science:
Wirkmechanismus
Azomethine HR exerts its effects primarily through complexation with boron and other metal ions. The azomethine group (–C=N–) in the compound acts as a ligand, coordinating with metal ions to form stable complexes. This coordination is facilitated by the presence of hydroxyl and sulfonic acid groups in the molecule, which enhance its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azomethine H: A closely related compound used for similar analytical purposes but with lower sensitivity compared to azomethine HR.
Uniqueness of this compound
This compound is unique due to its high sensitivity and specificity for boron determination. Its ability to form stable complexes with boron and other metal ions makes it a valuable tool in analytical chemistry and material science .
Eigenschaften
Molekularformel |
C17H13NO9S2 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
4-[(2,4-dihydroxyphenyl)methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO9S2/c19-11-2-1-9(15(20)5-11)8-18-14-6-12(28(22,23)24)3-10-4-13(29(25,26)27)7-16(21)17(10)14/h1-8,19-21H,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
SUUGTVPLTSIKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
